REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])([CH3:4])([CH3:3])[CH3:2].[CH2:22](O)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38]C.C([Sn](=O)CCCC)CCC>>[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([O:12][CH2:13][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH3:22])=[O:11])([CH3:3])([CH3:4])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CCC(=O)OC)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
386.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reactor fitted with a heating/cooling bath, stirrer
|
Type
|
CUSTOM
|
Details
|
thermocouple, nitrogen inlet, a reflux condenser with a trap to collect
|
Type
|
DISTILLATION
|
Details
|
distilled off methanol
|
Type
|
ADDITION
|
Details
|
a vacuum connection are added 438.6 g (1.5 moles
|
Type
|
CUSTOM
|
Details
|
After drying at 100° C. under vacuum (≤5 mm Hg) for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 120° C. under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated to 185° C. for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
kept at that temperature and pressure for another thirty minutes
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass is cooled to 100° C
|
Type
|
CUSTOM
|
Details
|
The excess methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is removed
|
Type
|
CUSTOM
|
Details
|
a wiped-film evaporator
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(CCC(=O)OCCCCCCCCCCCCCCCCCC)C=C(C1O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |